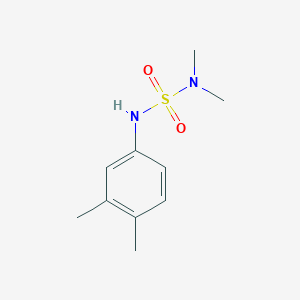
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea (CDPTU) is a thiourea derivative that has been widely studied for its potential applications in scientific research. CDPTU has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various laboratory experiments. In
作用機序
The mechanism of action of N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have antioxidant properties, which may contribute to its neuroprotective effects. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been found to have antiproliferative effects, which may contribute to its anticancer effects. Additionally, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have anti-inflammatory effects, which may contribute to its potential use as a treatment for inflammatory diseases.
実験室実験の利点と制限
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has several advantages for use in laboratory experiments. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea is a stable compound that can be easily synthesized in high purity with a high yield. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been found to have low toxicity, making it a safe compound for use in laboratory experiments. However, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has some limitations for use in laboratory experiments. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has poor solubility in water, which may limit its use in certain experimental conditions. Additionally, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has limited bioavailability, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea. One potential direction is to further investigate the mechanism of action of N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea, in order to better understand its effects on cellular signaling pathways. Another potential direction is to investigate the potential therapeutic applications of N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea, particularly in the areas of neurodegenerative diseases and cancer. Additionally, future research could focus on developing new synthesis methods for N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea, in order to improve its solubility and bioavailability.
合成法
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 3,5-dimethylphenyl isothiocyanate. The reaction takes place in anhydrous dichloromethane, and the resulting N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea product is obtained through recrystallization in ethanol. This synthesis method has been optimized to yield high purity N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea with a high yield.
科学的研究の応用
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been used in various scientific research applications, including studies on the nervous system, cancer, and inflammation. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been shown to inhibit the growth of cancer cells, making it a promising compound for cancer treatment. Additionally, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJXNOOXOZQMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)


![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)


